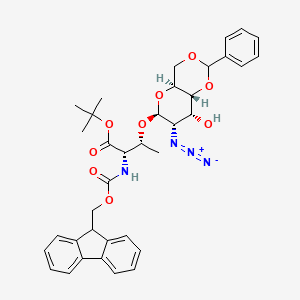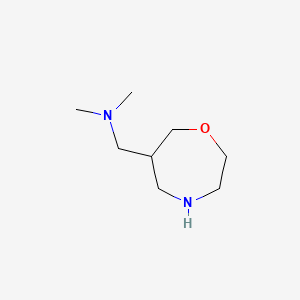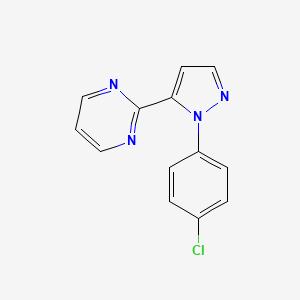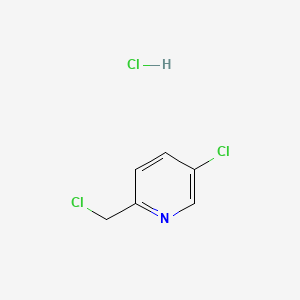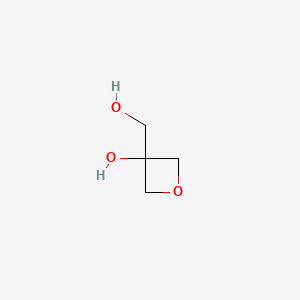
3-(羟甲基)氧杂环丁烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)oxetan-3-ol is an organic compound with the molecular formula C4H8O3. It is a four-membered ring structure containing an oxetane ring with a hydroxymethyl group attached to the third carbon.
科学研究应用
3-(Hydroxymethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
Target of Action
Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Oxetanes are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The unique structural properties of oxetanes can lead to various biological effects .
生化分析
Biochemical Properties
3-(Hydroxymethyl)oxetan-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the epoxide ring-opening reactions, such as trimethyloxosulfonium iodide . These interactions are crucial for the formation of oxetane derivatives, which are valuable intermediates in synthetic chemistry.
Cellular Effects
The effects of 3-(Hydroxymethyl)oxetan-3-ol on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxetane motifs, including 3-(Hydroxymethyl)oxetan-3-ol, can be used in medicinal chemistry applications, impacting various cellular activities . These effects are mediated through its interactions with cellular proteins and enzymes, altering their function and activity.
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)oxetan-3-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been used in the formation of oxetane rings from epoxides, a process that involves the activation of specific enzymes . These molecular interactions are critical for its role in biochemical reactions and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydroxymethyl)oxetan-3-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that oxetane derivatives, including 3-(Hydroxymethyl)oxetan-3-ol, can undergo ring-opening reactions, which may affect their long-term stability . These temporal changes can influence the compound’s effectiveness in biochemical assays and synthetic applications.
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)oxetan-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on oxetane derivatives have shown that their impact on biological systems can be dose-dependent, with higher doses potentially leading to toxicity . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(Hydroxymethyl)oxetan-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can undergo ring-opening reactions catalyzed by specific enzymes, leading to the formation of different oxetane derivatives . These metabolic pathways are essential for its role in biochemical reactions and synthetic chemistry.
Transport and Distribution
Within cells and tissues, 3-(Hydroxymethyl)oxetan-3-ol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Hydroxymethyl)oxetan-3-ol is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxetan-3-ol typically involves the oxidation of propylene oxide to produce 3-hydroxy-3-methoxypropanol, followed by an acid-catalyzed or base-catalyzed ring-opening reaction to form the oxetane ring .
Industrial Production Methods: Industrial production methods for 3-(Hydroxymethyl)oxetan-3-ol are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
化学反应分析
Types of Reactions: 3-(Hydroxymethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxetane derivatives.
相似化合物的比较
- 3-Methyl-3-oxetanemethanol
- 3-Hydroxy-3-hydroxymethyloxetane
- 3-Oxetanemethanol
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
属性
IUPAC Name |
3-(hydroxymethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBHJADIOFJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693532 |
Source


|
| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-93-2 |
Source


|
| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
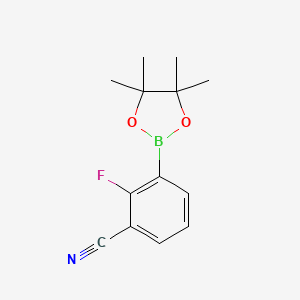
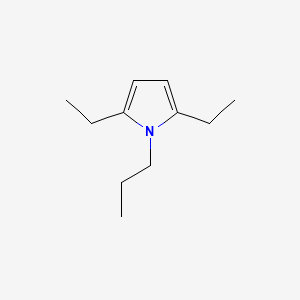
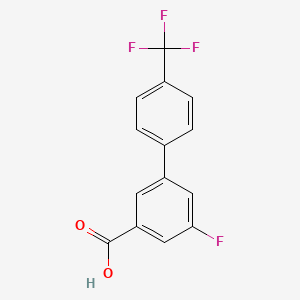
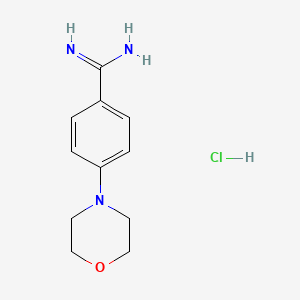
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)
